BenchChemオンラインストアへようこそ!

Adam CA

Leukemia L1210 model Schedule dependency

Adam CA is the prototypical hydrolytically activated depot form of cytarabine, engineered with a 5′-O-adamantane-1-carboxylate ester to confer extended plasma residence. This eliminates the need for frequent dosing by yielding prolonged cytotoxic ara-C levels from a single administration. Essential for schedule-independent immunosuppression or sustained antimetabolite activity in high-throughput murine models. Order as a reference standard for evaluating novel nucleoside ester release kinetics.

Molecular Formula C20H27N3O6
Molecular Weight 405.4 g/mol
CAS No. 23113-01-1
Cat. No. B1666595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdam CA
CAS23113-01-1
Synonymsadamantoylcytarabine
adamantoylcytarabine monohydrochloride
Molecular FormulaC20H27N3O6
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O
InChIInChI=1S/C20H27N3O6/c21-14-1-2-23(19(27)22-14)17-16(25)15(24)13(29-17)9-28-18(26)20-6-10-3-11(7-20)5-12(4-10)8-20/h1-2,10-13,15-17,24-25H,3-9H2,(H2,21,22,27)/t10?,11?,12?,13-,15-,16+,17-,20?/m1/s1
InChIKeyNMANUXYHRYVLDW-UITAOGKOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Adam CA (NSC-117614) Procurement Guide: Cytarabine 5′-Adamantoate Depot Form for Sustained Antimetabolite Research


Adam CA (CAS 23113-01-1), also known as Adamantoylcytarabine, AdO-ara-C, or NSC-117614, is the 5′-O-adamantane-1-carboxylate ester of the antimetabolite cytarabine (ara-C) [1]. It was developed as a molecular depot or sustained-action form of cytarabine, designed to prolong the in vivo release of the active parent nucleoside [2].

Why Cytarabine Cannot Substitute for Adam CA in Sustained-Release or Depot-Dependent Models


The fundamental limitation of cytarabine (ara-C) is its rapid metabolic deamination to the inactive uracil arabinoside, which drastically shortens its therapeutic exposure window and necessitates frequent or continuous dosing schedules to maintain S-phase-specific cytotoxicity [1]. Adam CA was specifically engineered as a hydrolytically activated prodrug that bypasses this limitation: the adamantoyl ester confers extended plasma residence, yielding cytotoxic ara-C levels that persist far longer than achievable with a single dose of the parent compound [2]. This functional distinction means that experiments or formulations predicated on sustained antimetabolite activity cannot simply interchange cytarabine for Adam CA without fundamentally altering the temporal pharmacodynamics of the study.

Adam CA: Quantified Differential Performance Evidence Versus Cytarabine


Schedule Independence: Single-Dose Adam CA Matches Optimized Multi-Dose Cytarabine Regimens

In L1210 leukemic mice, single-dose therapy with Adam CA (AdO-ara-C) was almost as effective as therapy with cytarabine (ara-C) administered on an optimum schedule consisting of multiple closely spaced doses with appropriate recovery intervals [1]. The therapeutic effectiveness of Adam CA was relatively insensitive to the schedule used, whereas cytarabine's efficacy is highly schedule-dependent due to its rapid clearance [1].

Leukemia L1210 model Schedule dependency

Therapeutic Superiority Across All Schedules: Adam CA Outperforms Cytarabine in L1210 Survival

In L1210 leukemic mice, Adam CA (AdO-ara-C) was therapeutically more effective than cytarabine (ara-C) across all treatment schedules investigated, including single doses, short courses of daily doses, and widely spaced doses [1].

Antitumor efficacy Leukemia Survival extension

Extended Plasma Residence: Adam CA Maintains Cytotoxic Ara-C Levels Beyond Single-Dose Parent Limits

Plasma level and excretion studies indicated that intraperitoneal administration of Adam CA (AdO-ara-C) to mice yielded cytotoxic ara-C levels which persisted for much longer than is possible with a single dose of cytarabine itself [1].

Pharmacokinetics Plasma half-life Sustained release

Long-Lasting Immunosuppression After Single Injection Versus Short-Duration Cytarabine Effects

Cytarabine effects were of short duration and required multiple daily injections for maximum immunosuppression. In contrast, Adam CA (AdOCA) demonstrated long-lasting immunosuppressive effects after a single injection [1]. Greater immunosuppressive activity of Adam CA compared with cytarabine was demonstrated irrespective of the basis of comparison (single injections, daily injections, milligram or mole) [1].

Immunosuppression Hemagglutinin response Graft-versus-host

Adam CA Application Scenarios Based on Validated Differential Performance


Preclinical Leukemia Models Requiring Simplified Dosing or Extended Antimetabolite Exposure

In L1210 murine leukemia studies where schedule optimization for cytarabine is logistically challenging or introduces confounding variables, Adam CA's schedule independence enables single-dose therapy that approaches the efficacy of optimized multi-dose cytarabine regimens [1]. This is particularly valuable for high-throughput screening or when minimizing animal handling stress is a priority.

Sustained-Release and Depot Formulation Development of Nucleoside Antimetabolites

As the prototypical depot form of cytarabine, Adam CA serves as a reference standard for evaluating novel sustained-release nucleoside prodrug strategies. Its demonstrated capacity to generate extended cytotoxic ara-C plasma levels after a single administration [1] provides a benchmark for comparing the pharmacokinetic performance of new 5′-ester derivatives or alternative delivery systems.

Immunological Models Investigating Duration-Dependent Immunosuppression

In mouse models of hemagglutinin response or graft-versus-host reaction, Adam CA's single-injection, long-lasting immunosuppressive activity [1] provides a cleaner experimental system compared to the multiple daily injections required for cytarabine. This reduces the confounding influence of repeated handling stress and injection-related inflammation on immunological readouts.

Structure-Activity Relationship Studies of Nucleoside 5′-Ester Prodrugs

As a well-characterized adamantane ester derivative of cytarabine, Adam CA serves as a structural benchmark for comparative SAR studies of 5′-O-acyl cytarabine analogs. Its documented hydrolysis-dependent activation mechanism and extended pharmacokinetic profile [1] provide a reference point for evaluating how variations in the ester moiety (e.g., elaidic acid, palmitoyl, or other alkyl chains) modulate release kinetics and in vivo efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adam CA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.